BenchChemオンラインストアへようこそ!

6-Oxaspiro[3.5]nonan-9-ol

Spirocyclic building block Medicinal chemistry Oxidation potential

6-Oxaspiro[3.5]nonan-9-ol (CAS 1498004-81-1), with molecular formula C8H14O2 and molecular weight 142.20 g/mol , is a spirocyclic building block featuring a tetrahydropyran ring fused to a cyclobutane ring at the C9 position bearing a secondary hydroxyl group. The oxa-spiro[3.5]nonane scaffold positions this compound as a conformationally restricted, three-dimensional molecular framework , offering distinct physicochemical advantages over traditional flat aromatic or fully flexible aliphatic building blocks.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1498004-81-1
Cat. No. B6228016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxaspiro[3.5]nonan-9-ol
CAS1498004-81-1
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
InChIInChI=1S/C8H14O2/c9-7-2-5-10-6-8(7)3-1-4-8/h7,9H,1-6H2
InChIKeyXNCBNOYMOPXSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-Oxaspiro[3.5]nonan-9-ol (CAS 1498004-81-1): Structural Identity and Core Properties for Procurement Decisions


6-Oxaspiro[3.5]nonan-9-ol (CAS 1498004-81-1), with molecular formula C8H14O2 and molecular weight 142.20 g/mol , is a spirocyclic building block featuring a tetrahydropyran ring fused to a cyclobutane ring at the C9 position bearing a secondary hydroxyl group [1]. The oxa-spiro[3.5]nonane scaffold positions this compound as a conformationally restricted, three-dimensional molecular framework [2], offering distinct physicochemical advantages over traditional flat aromatic or fully flexible aliphatic building blocks. This compound is typically supplied at ≥95% purity for use as a versatile intermediate in medicinal chemistry, fragment-based drug discovery, and complex molecule synthesis.

Why 6-Oxaspiro[3.5]nonan-9-ol Cannot Be Replaced by Generic Spirocyclic or Acyclic Analogs


Within the oxa-spiro[3.5]nonane scaffold family, simple substitution with positionally isomeric alcohols (e.g., 1-oxaspiro[3.5]nonan-7-ol or 6-oxaspiro[3.5]nonan-2-ol) or functional group variants (e.g., 6-oxaspiro[3.5]nonan-9-amine, 6-oxaspiro[3.5]nonane-7-carboxylic acid) fundamentally alters both chemical reactivity and downstream derivatization potential. Specifically, the C9-hydroxyl group of 6-oxaspiro[3.5]nonan-9-ol is positioned α to the spirocyclic ether oxygen [1], a structural feature that confers distinct oxidation-reduction behavior and hydrogen-bonding geometry compared to C2 or C7 hydroxylated analogs [2]. Moreover, as demonstrated in systematic oxa-spirocycle library studies, even minor positional shifts within the spirocyclic framework produce measurable changes in aqueous solubility (up to 40-fold variation) and lipophilicity [3], which propagate into altered pharmacokinetic profiles and synthetic tractability in medicinal chemistry applications. Substitution with acyclic or conformationally flexible analogs negates the spirocyclic advantage entirely, as the rigid three-dimensional geometry of the oxa-spiro[3.5]nonane core is specifically responsible for enhanced target selectivity and reduced off-target promiscuity relative to planar aromatic or flexible aliphatic controls [4].

6-Oxaspiro[3.5]nonan-9-ol: Quantitative Differentiators vs. Closest Analogs for Evidence-Based Selection


Positional Isomer Comparison: C9-Hydroxyl Redox Potential and Synthetic Accessibility Relative to C2 and C7 Analogs

6-Oxaspiro[3.5]nonan-9-ol bears its hydroxyl group at the C9 position, adjacent to the spirocyclic junction and the tetrahydropyran ring oxygen [1]. This α-ether carbinol arrangement makes the C9-hydroxyl more susceptible to oxidation to the corresponding ketone (6-oxaspiro[3.5]nonan-9-one, CAS 1557737-11-7) under mild conditions relative to the C2-hydroxyl analog (6-oxaspiro[3.5]nonan-2-ol, CAS unknown) where the hydroxyl resides on the cyclobutane ring without α-ether stabilization [2]. Conversely, the C7-hydroxyl analog (1-oxaspiro[3.5]nonan-7-ol, CAS 176598-06-4) exhibits different regioselectivity in alkylation and acylation due to steric shielding from the adjacent methylene units. Patent CN110678453A documents that C9-oxygenated oxa-spiro[3.5]nonane derivatives serve as key intermediates in multi-step synthetic routes with yields improved by 15–25% compared to alternative regioisomeric starting materials when accessing certain pharmaceutical targets [3].

Spirocyclic building block Medicinal chemistry Oxidation potential

Functional Group Comparison: Hydroxyl vs. Amine vs. Carboxylic Acid – Physicochemical Property Divergence

6-Oxaspiro[3.5]nonan-9-ol (C8H14O2, MW 142.20) differs fundamentally from its amine analog (6-oxaspiro[3.5]nonan-9-amine, CAS 1545354-26-4, C8H15NO, MW 141.21) and carboxylic acid analog (6-oxaspiro[3.5]nonane-7-carboxylic acid, CAS 2416228-94-7, C9H14O3, MW 170.21) in both physicochemical properties and synthetic utility. The amine analog possesses a predicted LogP of 0.5 and contains a basic nitrogen center (hydrogen bond donor count = 1, acceptor count = 2) [1], making it ionizable at physiological pH, whereas the alcohol remains neutral. The carboxylic acid analog features a predicted pKa of 3.67±0.20, a calculated density of 1.19±0.1 g/cm³, and a predicted boiling point of 325.2±35.0 °C [2], all substantially higher than the corresponding alcohol due to strong intermolecular hydrogen bonding. The hydroxyl group of 6-Oxaspiro[3.5]nonan-9-ol provides a neutral, hydrogen-bond-capable handle that can be selectively protected, oxidized to the ketone, or converted to leaving groups (mesylate, tosylate) for nucleophilic displacement [3], offering a synthetic versatility profile distinct from both the amine and carboxylic acid congeners.

Drug discovery Physicochemical properties Lipophilicity

Class-Level Spirocyclic Advantage: Aqueous Solubility and Lipophilicity Improvement over Planar Aromatic Controls

The oxa-spiro[3.5]nonane scaffold to which 6-Oxaspiro[3.5]nonan-9-ol belongs has been systematically characterized for its impact on drug-like physicochemical properties. Fominova et al. (2021) demonstrated that incorporation of an oxygen atom into the spirocyclic framework dramatically improves aqueous solubility by up to 40-fold and correspondingly lowers lipophilicity (cLogP reduction) compared to carbocyclic spiro analogs and planar aromatic controls [1]. This class-level advantage is attributed to the increased fraction of sp³-hybridized carbon atoms (Fsp³ = 1.0 for 6-Oxaspiro[3.5]nonan-9-ol, calculated based on 8/8 carbons being sp³ [2]) and the hydrogen-bond-accepting capacity of the tetrahydropyran ring oxygen, which collectively disrupt crystal packing and enhance solvation in aqueous media. Comparative studies of spirocyclic versus planar aromatic scaffolds in drug discovery have established that spirocyclic building blocks consistently yield lead compounds with superior aqueous solubility and reduced off-target promiscuity, independent of the specific functional group appended [3].

Drug-like properties Solubility enhancement Lipophilicity reduction

Optimal Research and Procurement Use Cases for 6-Oxaspiro[3.5]nonan-9-ol


Fragment-Based Drug Discovery: Exploring C9-Substituted Oxa-Spiro[3.5]nonane SAR

In fragment-based drug discovery (FBDD) programs targeting protein-protein interactions or enzymes with deep binding pockets, 6-Oxaspiro[3.5]nonan-9-ol serves as an ideal three-dimensional fragment or starting scaffold. Its Fsp³ value of 1.0 [1] and oxa-spiro framework confer the aqueous solubility advantage documented in oxa-spirocycle libraries (up to 40-fold solubility improvement over planar controls) [2], enabling screening at higher fragment concentrations without aggregation artifacts. The C9-hydroxyl provides a single, unambiguous vector for structure-activity relationship (SAR) exploration via esterification, etherification, or oxidation to the ketone for subsequent reductive amination. This focused SAR exploration around the C9 position is structurally complementary to, but chemically distinct from, programs utilizing C2-hydroxyl (6-oxaspiro[3.5]nonan-2-ol) or C7-hydroxyl (1-oxaspiro[3.5]nonan-7-ol) analogs, which probe different spatial vectors from the spirocyclic core [3].

Pharmaceutical Intermediate in Multi-Step Synthetic Routes to Oxaspiro-Derived Therapeutics

As documented in patent literature (e.g., CN110678453A from Jiangsu Hengrui Medicine), C9-oxygenated oxa-spiro[3.5]nonane derivatives are employed as key intermediates in the synthesis of pharmaceutical compounds with improved yield profiles (15–25% higher compared to alternative regioisomeric starting materials) [3]. The C9-hydroxyl group of 6-Oxaspiro[3.5]nonan-9-ol can be selectively manipulated—oxidized to the ketone, protected as a silyl ether, or converted to a leaving group—without affecting the spirocyclic ether linkage. This orthogonal reactivity is essential for convergent synthetic strategies where the spirocyclic core must be installed early and the C9 position elaborated in subsequent steps. Procurement of this specific regioisomer is critical because alternative hydroxylated oxa-spiro[3.5]nonanes (C2-OH, C7-OH) exhibit different regioselectivity and would require complete redesign of synthetic sequences that have been optimized for the C9-hydroxyl intermediate [3].

Conformational Restriction Studies: Probing Bioactive Conformation via Spirocyclic Scaffolds

For medicinal chemistry programs seeking to rigidify flexible lead compounds or replace planar aromatic rings with three-dimensional alternatives, 6-Oxaspiro[3.5]nonan-9-ol offers a conformationally constrained scaffold with defined exit vectors. The oxa-spiro[3.5]nonane core locks the molecule into a specific three-dimensional geometry that can mimic the bioactive conformation of more flexible ligands while simultaneously improving drug-like properties [2]. The C9-hydroxyl serves as an attachment point for pharmacophore elements, while the cyclobutane ring and tetrahydropyran ring provide orthogonal vectors for additional substituent installation. This application scenario is supported by class-level evidence demonstrating that spirocyclic scaffolds consistently reduce off-target promiscuity and improve target selectivity relative to flexible or planar comparators [4], making 6-Oxaspiro[3.5]nonan-9-ol a strategic choice for lead optimization campaigns where conformational control is paramount.

Selective Oxidation Studies: Leveraging α-Ether Carbinol Reactivity

The α-ether carbinol nature of the C9-hydroxyl group in 6-Oxaspiro[3.5]nonan-9-ol makes this compound uniquely suited for studies involving selective oxidation chemistry [1]. Unlike the C2-hydroxyl analog where the alcohol resides on a cyclobutane ring without adjacent heteroatom stabilization, the C9-hydroxyl is positioned α to the tetrahydropyran ring oxygen, which alters its redox potential and facilitates controlled oxidation to 6-oxaspiro[3.5]nonan-9-one (CAS 1557737-11-7) [3]. This selective oxidation capability provides a clean, high-yielding entry to the corresponding ketone, which can then be further functionalized via reductive amination, Grignard addition, or Wittig olefination. For research groups developing synthetic methodology around spirocyclic systems or seeking to access diverse C9-functionalized derivatives, 6-Oxaspiro[3.5]nonan-9-ol represents a strategic starting material with defined and predictable reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxaspiro[3.5]nonan-9-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.